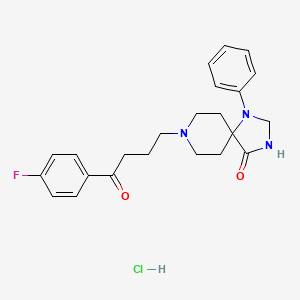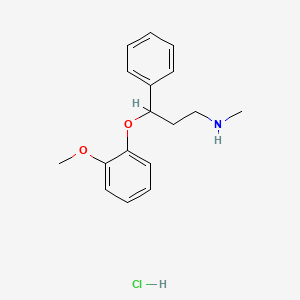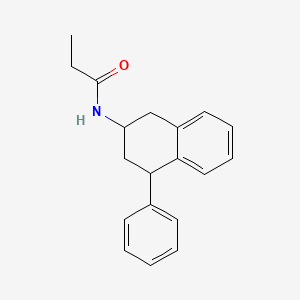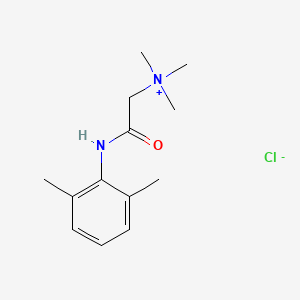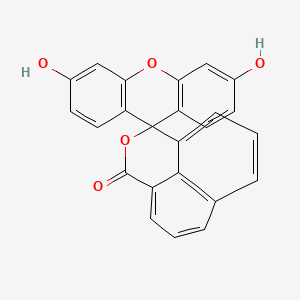
レゾルシノールナフタレイン
概要
説明
Resorcinolnaphthalein is a specific angiotensin-converting enzyme 2 (ACE2) enhancer . It activates ACE2 activity with an EC50 value of 19.5 μM . It can be used for the investigation of hypertension and renal fibrosis .
Synthesis Analysis
Resorcinolnaphthalein has been used in studies to observe the effects of ACE2 activation on endothelial dysfunction and vascular remodeling in the development of severe pulmonary arterial hypertension (PAH) in rats . Severe PAH was induced by monocrotaline injection 1 week following left pneumonectomy, and ACE2 was activated by continuous injection of resorcinolnaphthalein .Molecular Structure Analysis
The molecular formula of Resorcinolnaphthalein is C24H14O5 . It has an average mass of 382.365 Da and a monoisotopic mass of 382.084137 Da .科学的研究の応用
肺動脈性肺高血圧症(PAH)研究における応用
レゾルシノールナフタレインは、肺動脈性肺高血圧症(PAH)の病因を調査する研究で使用されてきました。 これらの研究では、PAHにおいて保護的な役割を果たす酵素であるアンジオテンシン変換酵素2(ACE2)を活性化するために使用されました .
内皮保護:レゾルシノールナフタレインは、内皮保護作用をもたらすことが判明しています。 レゾルシノールナフタレインによるACE2の活性化は、内皮機能を改善することが観察されました . これは、内皮細胞が血管リモデリングにおいて重要な役割を果たすため重要であり、血管リモデリングはPAHに関与する複雑なプロセスです .
ネオインティマ病変の減弱:研究から得られたもう1つの重要な発見は、レゾルシノールナフタレインがネオインティマ病変を減弱させることです。 レゾルシノールナフタレインを併用投与すると、重症PAHの特徴であるネオインティマ形成が減少することが判明しました .
ヘモダイナミック改善:これらの研究では、レゾルシノールナフタレインの使用によるPAH状態におけるヘモダイナミック改善も報告されています。 レゾルシノールナフタレインは、肺動脈圧と右室肥大を減少させることが観察されました。これらはどちらも重症PAHの指標です .
レニン・アンジオテンシン系調節:レゾルシノールナフタレインは、血圧の調節に関与するレニン・アンジオテンシン系を調節することが判明しています。 これらの研究では、ACE/ACE2比とアンジオテンシンII/アンジオテンシン-(1–7)比の減少に加えて、ACE2とアンジオテンシン-(1–7)レベルの増加とACEとアンジオテンシンIIレベルの減少が報告されました .
作用機序
Target of Action
Resorcinolnaphthalein is a specific enhancer of Angiotensin-converting enzyme 2 (ACE2) . ACE2 is an ACE homolog that hydrolyzes angiotensin II and opposes its actions . It plays a protective role in the pathogenesis of pulmonary arterial hypertension (PAH) .
Mode of Action
Resorcinolnaphthalein activates ACE2 activity with an EC50 value of 19.5 μM . It enhances ACE2 activity in a dose-dependent manner . The activation of ACE2 by resorcinolnaphthalein leads to an increase in ACE2 and angiotensin-(1–7) levels and a decrease in ACE and angiotensin II levels .
Biochemical Pathways
The activation of ACE2 by resorcinolnaphthalein mediates the levels of the components of the renin-angiotensin system . This results in a decrease in the ACE/ACE2 ratio and the angiotensin II/angiotensin-(1–7) ratio .
Pharmacokinetics
It is known that resorcinolnaphthalein is administered through continuous injection .
Action Environment
It is known that the beneficial effects of resorcinolnaphthalein are abolished by a-779 , suggesting that the presence of other compounds in the environment could potentially influence its action.
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUOFHGOGJGQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320062 | |
| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41307-63-5 | |
| Record name | NSC354317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of resorcinolnaphthalein in the context of pulmonary arterial hypertension (PAH)?
A1: Resorcinolnaphthalein acts as an activator of angiotensin-converting enzyme 2 (ACE2) [, , , ]. This activation shifts the balance within the renin-angiotensin system (RAS) by promoting the conversion of angiotensin II to angiotensin-(1-7). This shift leads to several beneficial effects in the context of PAH, including:
- Improved Endothelial Function: Resorcinolnaphthalein administration has been shown to improve endothelium-dependent vasorelaxation in the pulmonary vasculature []. This effect is likely mediated by increased levels of angiotensin-(1-7), which has vasodilatory properties.
- Reduced Inflammation: Studies demonstrate that resorcinolnaphthalein treatment decreases the expression of pro-inflammatory cytokines like TNF-α, MCP-1, and IL-6 while increasing the anti-inflammatory cytokine IL-10 []. This modulation of the inflammatory response contributes to the prevention of vascular remodeling and PAH development.
- Increased Apoptosis of Pulmonary Arterial Cells: Research suggests that resorcinolnaphthalein, through ACE2 activation, can induce apoptosis in pulmonary arterial cells, thereby counteracting the excessive proliferation and thickening of the vessel walls observed in PAH []. This effect appears to be mediated by the Hippo signaling pathway.
Q2: What evidence supports the claim that resorcinolnaphthalein prevents the development of severe PAH in animal models?
A2: Several studies utilizing rat models of PAH induced by monocrotaline injection and pneumonectomy have demonstrated the preventative effects of resorcinolnaphthalein [, , ]. These studies consistently report that chronic administration of resorcinolnaphthalein results in:
- Reduced pulmonary arterial pressure: Resorcinolnaphthalein treatment significantly attenuated the increase in mean pulmonary arterial pressure typically observed in PAH models [, , ].
- Decreased right ventricular hypertrophy: The development of right ventricular hypertrophy, a hallmark of PAH, was significantly reduced in rats treated with resorcinolnaphthalein [, , ].
- Inhibition of pulmonary vascular remodeling: Resorcinolnaphthalein administration prevented the characteristic medial hypertrophy and neointimal formation in pulmonary arteries of PAH rats [, , ].
Q3: Are there any studies investigating the combination of resorcinolnaphthalein with other therapeutic agents for PAH?
A3: One study explored the combination of resorcinolnaphthalein with A-779, a Mas receptor antagonist []. Interestingly, the study found that co-administration of A-779 abolished the protective effects of resorcinolnaphthalein on PAH development. This finding suggests that the beneficial effects of resorcinolnaphthalein are primarily mediated through the Mas receptor, which is activated by angiotensin-(1-7).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











